molecular formula C15H12F2O2 B14126271 Methyl 4-(2,4-difluorobenzyl)benzoate

Methyl 4-(2,4-difluorobenzyl)benzoate

Cat. No.: B14126271
M. Wt: 262.25 g/mol
InChI Key: CYBZCHZIOCLDKJ-UHFFFAOYSA-N
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Description

Methyl 4-(2,4-difluorobenzyl)benzoate is an organic compound with the molecular formula C15H12F2O2 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the benzyl group is substituted with two fluorine atoms at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(2,4-difluorobenzyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-(2,4-difluorobenzyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,4-difluorobenzyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atoms in the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: 4-(2,4-difluorobenzyl)benzoic acid

    Reduction: 4-(2,4-difluorobenzyl)benzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 4-(2,4-difluorobenzyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(2,4-difluorobenzyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromobenzoate
  • Methyl 4-iodobenzoate
  • Methyl 4-chlorobenzoate

Comparison

Methyl 4-(2,4-difluorobenzyl)benzoate is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. Compared to its halogenated analogs, the difluorobenzyl group provides distinct electronic and steric effects, making it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C15H12F2O2

Molecular Weight

262.25 g/mol

IUPAC Name

methyl 4-[(2,4-difluorophenyl)methyl]benzoate

InChI

InChI=1S/C15H12F2O2/c1-19-15(18)11-4-2-10(3-5-11)8-12-6-7-13(16)9-14(12)17/h2-7,9H,8H2,1H3

InChI Key

CYBZCHZIOCLDKJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CC2=C(C=C(C=C2)F)F

Origin of Product

United States

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